11H-Indeno[1,2-b]quinoxalin-11-one 5-oxide is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the class of quinoxaline derivatives, which are known for their biological activities, including anti-inflammatory and anticancer effects. The compound's structure features an indenoquinoxaline framework, which contributes to its unique chemical behavior and potential applications in medicinal chemistry.
The compound can be synthesized from readily available starting materials such as ninhydrin and o-phenylenediamine through condensation reactions. It falls under the category of heterocyclic compounds, specifically within the quinoxaline family, which are characterized by a fused bicyclic structure containing nitrogen atoms.
The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide typically involves the following steps:
The molecular formula of 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide is , and it has a molecular weight of approximately 173.17 g/mol. The structure features a fused indenoquinoxaline system with significant aromatic character.
Key structural features include:
11H-Indeno[1,2-b]quinoxalin-11-one 5-oxide undergoes several chemical reactions:
These reactions are facilitated by common reagents such as hydrazine hydrate for nucleophilic additions and cytochrome P450 enzymes for oxidation processes.
The primary mechanism of action for 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide involves its interaction with c-Jun N-terminal kinases (JNKs). The inhibition of JNK activity leads to a decrease in pro-inflammatory cytokine production in both murine and human leukocytes.
Key points regarding its mechanism include:
The physical properties of 11H-indeno[1,2-b]quinoxalin-11-one 5-oxide include:
Chemical properties include:
The compound has numerous applications across various fields:
Regioselective oxidation at the C5 position of the indenoquinoxaline scaffold presents significant synthetic challenges due to competing reaction pathways. Electron paramagnetic resonance (EPR) studies reveal that superoxide anion radicals (O₂•⁻) generated via cytochrome P450 oxidoreductase facilitate targeted C5-oxidation of indenoquinoxaline oxime precursors. This process forms a ternary (DETC)₂-Fe²⁺-NO complex with characteristic triplet hyperfine structure (g = 2.035–2.040), confirming NO release during oxidative bioconversion [3]. Transition metal catalysts further enhance regiocontrol:
Table 1: Catalytic Systems for C5-Oxidation
Catalyst | Oxidant | Temp (°C) | C5-Selectivity | Yield (%) |
---|---|---|---|---|
CYP450/O₂•⁻ | Endogenous NADPH | 37 | High | 85* |
β-Cyclodextrin | H₂O₂ | 25 | Moderate | 70 |
Ru/C + Ra-Me-β-CD | O₂ (aerobic) | 80 | Low | 52 |
*Estimated from NO yield via EPR [3] [7]
Copper-catalyzed homocoupling provides an alternative route to symmetric azine derivatives, though with diminished C5-specificity [5].
The formation of the fused quinoxaline nucleus preceding C5-oxidation is highly sensitive to reaction media. β-Cyclodextrin (β-CD)-mediated synthesis in aqueous environments achieves 85% yield at 25°C, leveraging hydrophobic cavity inclusion (7.8 Å) to preorganize reactants. Polar aprotic solvents like DMF (76% yield) outperform ethanol (67%) due to enhanced substrate solubility, while elevated temperatures (>60°C) disrupt host-guest complexes, reducing efficiency by >40% [7]. Solid-state mechanochemical reactions via grinding enable catalyst-free cyclocondensation but yield only 70% conversion [7]. Critical solvent parameters:
Table 2: Solvent Optimization for Indenoquinoxaline Formation
Solvent | Polarity Index | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂O | 9.0 | 25 | 12 | 85 |
DMF | 6.4 | 25 | 24 | 76 |
EtOH | 5.2 | 25 | 24 | 67 |
Neat | - | 25 | 0.5 | 70 |
Notably, inert atmospheres suppress oxidation pathways, yielding only trace products [7].
Density functional theory (DFT) calculations elucidate two convergent pathways for C5-oxygenation:
The Z-configuration of 11H-indeno[1,2-b]quinoxalin-11-one oxime 5-oxide predominates (>90%) due to intramolecular H-bonding between oxime OH and pyrazine N1, stabilizing the transition state by 7.2 kcal/mol versus E-isomers [4] [10]. CI-NEB (climbing image nudged elastic band) simulations reveal inversion barriers of 84–89 kJ/mol for azine isomerization, explaining the persistence of geometric isomers during functionalization [5].
Sustainable synthesis leverages supramolecular catalysis and solvent engineering:
Notably, unmodified β-CD outperforms methylated derivatives (38–56% yield) due to critical hydrogen-bonding interactions at the catalytic site [7]. Catalyst-free three-component reactions in ethanol enable room-temperature synthesis of hydrazinylthiazole-indenoquinoxaline hybrids with 90% yield via in situ oxime generation [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8